molecular formula C15H14N6O2S B10984243 N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B10984243
M. Wt: 342.4 g/mol
InChI Key: SHISWPVHHAGOBL-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide (CAS: 852373-36-5) is a heterocyclic compound with the molecular formula C₂₁H₁₇ClN₆O₂S and a molecular weight of 452.917 g/mol . Its structure features:

  • A 1,2,4-triazolo[4,3-b]pyridazine core substituted with a 4-chlorophenyl group at position 2.
  • A sulfanyl (-S-) bridge linking the triazolopyridazine to an acetamide moiety.
  • The acetamide is further substituted with a 4-(acetylamino)phenyl group.

Properties

Molecular Formula

C15H14N6O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C15H14N6O2S/c1-10(22)17-11-2-4-12(5-3-11)18-14(23)8-24-15-7-6-13-19-16-9-21(13)20-15/h2-7,9H,8H2,1H3,(H,17,22)(H,18,23)

InChI Key

SHISWPVHHAGOBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazolo-Pyridazine Core: The triazolo-pyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazolo-pyridazine intermediate.

    Attachment of the Acetylamino Group: The final step involves the acetylation of the amino group on the phenyl ring, which is achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other acyl groups using appropriate acylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted acetamides.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The triazolo-pyridazine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Triazolopyridazine Core

Compound A :
  • Name : 2-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
  • Molecular Formula : C₂₀H₁₄F₄N₆O₂S
  • Key Differences: 4-Fluorophenyl replaces the 4-chlorophenyl group on the triazolopyridazine. The acetamide is linked to a 4-(trifluoromethoxy)phenyl group instead of 4-(acetylamino)phenyl.
  • Implications: Fluorine substitution may enhance metabolic stability and lipophilicity compared to chlorine.
Compound B :
  • Name : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 891117-12-7)
  • Molecular Formula : C₂₂H₂₁N₅O₂
  • Key Differences :
    • 3-Methyl group on the triazolopyridazine core.
    • 4-Ethoxyphenyl replaces the 4-chlorophenyl group.
    • Lacks the sulfanyl bridge; acetamide is directly attached.
  • Implications: Methyl substitution may reduce steric hindrance, improving solubility.

Modifications in the Acetamide Moiety

Compound C :
  • Name : N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 894067-38-0)
  • Molecular Formula : C₁₅H₁₄N₆O
  • Methyl group on the triazolopyridazine.
  • Implications: Reduced molecular weight (298.32 g/mol) may improve bioavailability. Limited solubility due to absence of polar sulfanyl group .
Compound D :
  • Name : 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6)
  • Molecular Formula : C₁₄H₁₃N₅OS
  • Key Differences :
    • 4-Methylphenyl substituent on the triazolopyridazine.
    • Acetamide terminates in a primary amide (-CONH₂).
  • Implications :
    • Higher aqueous solubility (11.2 µg/mL at pH 7.4 ) compared to the target compound (solubility unreported) .
    • Methylphenyl group may enhance π-π stacking interactions in hydrophobic binding pockets.

Pharmacological Activity Insights

  • Triazolopyridazine derivatives are often explored as kinase inhibitors (e.g., JAK2, EGFR) due to their ATP-binding site mimicry .
  • Sulfanyl acetamide linkages in compounds like the target molecule are associated with protease inhibition (e.g., MMPs) .

Comparative Data Table

Property Target Compound Compound A Compound B Compound D
Molecular Formula C₂₁H₁₇ClN₆O₂S C₂₀H₁₄F₄N₆O₂S C₂₂H₂₁N₅O₂ C₁₄H₁₃N₅OS
Molecular Weight (g/mol) 452.917 474.42 387.44 299.35
Key Substituents 4-Cl-phenyl, 4-acetamidophenyl 4-F-phenyl, 4-CF₃O-phenyl 4-EtO-phenyl, 3-Me-triazolo 4-Me-phenyl, -CONH₂
Solubility Not reported Not reported Not reported 11.2 µg/mL (pH 7.4)
Structural Uniqueness Chlorine + sulfanyl-acetamide Fluorine + trifluoromethoxy Ethoxy + direct acetamide Methylphenyl + primary amide

Biological Activity

N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings.

Structural Characteristics

The compound features a unique triazolo[4,3-b]pyridazine core, which is known for its diverse pharmacological properties. The presence of an acetylamino group enhances its solubility and potential bioactivity. The molecular formula is C19H21N7O2C_{19}H_{21}N_{7}O_{2}, with a molecular weight of 379.4 g/mol. The structural formula can be summarized as follows:

Feature Details
Molecular Formula C19H21N7O2
Molecular Weight 379.4 g/mol
Core Structure Triazolo[4,3-b]pyridazine
Functional Groups Acetylamino, sulfanyl

Anticancer Properties

Research indicates that compounds containing the triazolo[4,3-b]pyridazine moiety exhibit significant anticancer activity. For instance, derivatives of this structure have been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that similar compounds demonstrated potent inhibition against mesenchymal–epithelial transition factor (c-Met), a target implicated in cancer metastasis .

Inhibition of Protein Kinases

This compound has also shown promise as an inhibitor of p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in regulating cellular responses to stress and inflammation. Inhibiting p38 MAPK can lead to reduced inflammatory responses and may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various triazolo[4,3-b]pyridazine derivatives showed that compounds with similar structures inhibited the growth of human cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
  • Kinase Inhibition : In vitro assays demonstrated that this compound effectively inhibited c-Met activity at micromolar concentrations. This inhibition correlated with decreased cell proliferation in cancer models .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The compound's ability to modulate GABA receptors suggests potential applications in treating conditions like Huntington’s disease .

Q & A

Basic: What synthetic routes are recommended for the preparation of N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide?

The compound can be synthesized via intermolecular condensation of key intermediates. A common approach involves reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with chloroacetamide derivatives in the presence of reagents like oxalyl chloride or bromo-diethylmalonate to form the triazolo-pyridazine core . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize byproducts. For example, using anhydrous DMF as a solvent at 80–100°C improves yield by stabilizing reactive intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Advanced: How can conflicting biological activity data from enzyme inhibition assays be resolved for this compound?

Discrepancies in activity data often arise from assay conditions (e.g., pH, cofactors) or off-target interactions. For example, if the compound shows variable IC₅₀ values against kinase targets, orthogonal assays (e.g., radiometric vs. fluorescence-based) should be employed to confirm specificity . Additionally, structural analogs with modified substituents (e.g., replacing the acetyl group with a trifluoromethyl moiety) can clarify structure-activity relationships (SAR). Computational docking studies using tools like AutoDock Vina may identify binding site conflicts caused by conformational flexibility .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the acetamide linkage (δ 2.1 ppm for CH₃CO) and triazolo-protons (δ 8.2–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological studies) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 385.08) .

Advanced: What strategies mitigate spectral overlap in NMR analysis of the triazolo-pyridazine moiety?

The triazolo-pyridazine ring’s protons often exhibit complex splitting due to spin-spin coupling. To resolve overlaps:

  • Use 2D NMR (COSY, HSQC) to assign coupled protons. For example, HSQC can distinguish pyridazine C-H correlations from aromatic acetamide signals .
  • Variable Temperature NMR : Heating to 50°C in DMSO-d₆ reduces rotational barriers, sharpening peaks for the sulfanyl group (δ 3.8–4.2 ppm) .
  • Isotopic Labeling : Deuterating the pyridazine ring simplifies splitting patterns in crowded regions .

Basic: How should stability studies be designed for this compound under varying storage conditions?

Stability is influenced by humidity, light, and temperature. Accelerated testing protocols include:

  • Thermal Stability : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products .
  • Solution Stability : Prepare stock solutions in DMSO (1 mM) and assess precipitation or hydrolysis over 72 hours at 4°C .

Advanced: What mechanistic insights can be gained from molecular docking of this compound with kinase targets?

Docking studies (e.g., using the ATP-binding pocket of Aurora kinase A) may reveal:

  • Hydrogen Bonding : The acetamide carbonyl interacts with conserved residues (e.g., Lys162).
  • Hydrophobic Contacts : The triazolo-pyridazine core occupies a hydrophobic cleft near Val147.
  • Sulfanyl Group Role : Acts as a hinge-binding motif, stabilizing the inactive kinase conformation. Mutagenesis (e.g., Ala scanning) can validate predicted interactions .

Basic: What in vitro assays are suitable for preliminary evaluation of its anticancer activity?

  • Cell Viability : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination.
  • Apoptosis : Annexin V/PI staining to quantify early/late apoptotic cells.
  • Cell Cycle Analysis : Flow cytometry after propidium iodide staining (G2/M arrest suggests tubulin inhibition) .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?

  • LogP Prediction : Tools like MarvinSuite estimate logP (~2.8), indicating moderate lipophilicity. Substituent modifications (e.g., adding polar groups) can reduce logP for improved solubility.
  • Metabolic Stability : CYP450 metabolism can be predicted using SwissADME. Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring reduces oxidative deamination .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • First Aid : In case of contact, rinse skin with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: How can interdisciplinary approaches enhance its application in drug discovery?

  • Chemical Biology : Tagging with biotin for pull-down assays to identify off-target proteins .
  • Material Science : Co-crystallization with polymers (e.g., PLGA) to develop controlled-release formulations.
  • AI-Driven Design : Generative models (e.g., REINVENT) can propose analogs with improved target affinity .

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